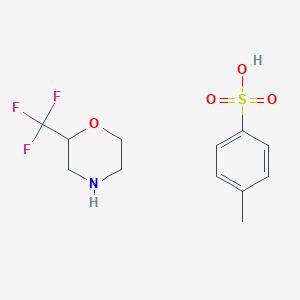
2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of DNA-Dependent Protein Kinase Inhibitors
- 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate is utilized as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. This compound plays a critical role in the development of specific inhibitors for cancer therapy (Rodriguez Aristegui et al., 2006).
Studies on Sulfenamides and Anodic Oxidation
- In a study exploring sulfenamides, the controlled potential electrolysis of N-(2-nitrophenylthio) amines including morpholine, reveals insights into anodic oxidation processes, which are significant in organic synthesis and industrial applications (Sayo et al., 1983).
Hydrogen Bonding in Proton-Transfer Compounds
- Morpholine derivatives are studied for their hydrogen-bonding patterns in proton-transfer compounds. This research is important for understanding molecular interactions in various chemical systems (Smith et al., 2011).
Development of Neurokinin-1 Receptor Antagonists
- Morpholine acetals have been structurally modified for the development of potent neurokinin-1 (hNK-1) receptor antagonists, which are significant in treating various disorders related to Substance P (Hale et al., 1998).
Synthesis of Heterocyclic Polymers
- 1,3-diphthalimidobenzene derivatives, including morpholine derivatives, are potent reagents in the synthesis of heterocyclic polymers, used in various industrial applications (Kovalevsky et al., 1998).
Photophysical Characterization in Chemistry
- Studies on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine have provided valuable insights into the photophysical properties of chemical compounds, which are important in the field of materials science (Chin et al., 2010).
Continuous Synthesis and Purification
- The coupling of flow reactors with chromatography modules, using morpholine in nucleophilic aromatic substitution reactions, demonstrates advancements in continuous synthesis and purification in chemical processing (O'Brien et al., 2012).
Analysis in Environmental Chemistry
- Methods for determining aliphatic amines, including morpholine, in wastewater and surface water have been developed, which are crucial in environmental monitoring and protection (Sacher et al., 1997).
Development of Active Pharmaceutical Ingredients
- The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate in the synthesis of Linezolid, an antibiotic, highlights the importance of morpholine derivatives in pharmaceutical manufacturing (Pereira et al., 2021).
Applications in Photopolymerization
- Novel water-soluble photoinitiators, such as sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS), have been developed for environmentally friendly photopolymerization processes (Kojima et al., 1998).
properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-9-1-2-10-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICZBDMQDDKMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
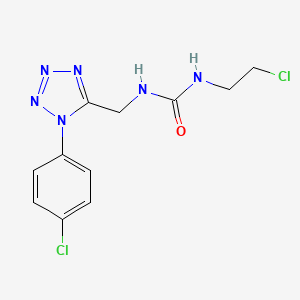
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)
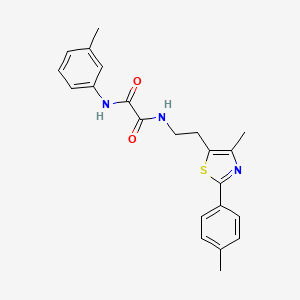
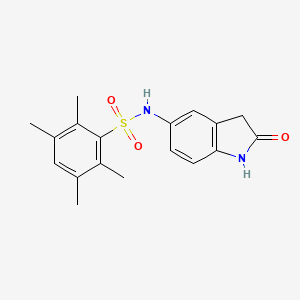
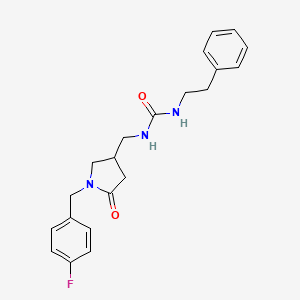
![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
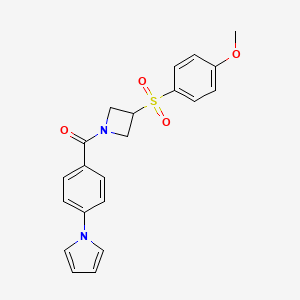
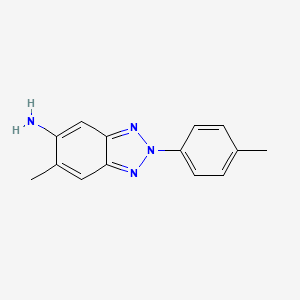
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)